2-(Aminomethyl)adamantan-2-ol
Overview
Description
2-(Aminomethyl)adamantan-2-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid, cage-like structure. This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework. The unique structure of adamantane derivatives, including this compound, imparts significant stability and hydrophobicity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)adamantan-2-ol typically involves the condensation of 1,3-diaminopropane with ethyl formate, followed by radical cyclization. This method allows for the formation of the adamantane framework with the desired functional groups .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)adamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
2-(Aminomethyl)adamantan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other adamantane derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to enhance drug solubility.
Industry: Utilized in the development of advanced materials and coatings due to its hydrophobic nature and structural stability .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)adamantan-2-ol involves its interaction with various molecular targets and pathways. The rigid cage structure of adamantane derivatives shields functional groups from metabolic cleavage, enhancing stability and distribution in biological systems. This compound can disrupt enzyme activity, leading to diverse therapeutic effects such as antiviral, antibacterial, and anticancer activities .
Comparison with Similar Compounds
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A.
2-Hydroxyadamantane: Used in the synthesis of other adamantane derivatives.
Adamantanone: A key intermediate in the synthesis of various adamantane-based compounds
Uniqueness: 2-(Aminomethyl)adamantan-2-ol stands out due to its dual functional groups (aminomethyl and hydroxyl), which provide unique reactivity and versatility in chemical synthesis. Its stability and hydrophobic nature make it particularly valuable in drug delivery and material science applications .
Properties
IUPAC Name |
2-(aminomethyl)adamantan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCLFLXXIIDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28529-71-7 | |
Record name | NSC145166 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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